molecular formula C10H12FNO2 B3204452 [(3-Fluoro-benzyl)-methyl-amino]-acetic acid CAS No. 1036577-89-5

[(3-Fluoro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B3204452
CAS No.: 1036577-89-5
M. Wt: 197.21 g/mol
InChI Key: CLERATAAPBPABO-UHFFFAOYSA-N
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Description

[(3-Fluoro-benzyl)-methyl-amino]-acetic acid is a fluorinated amino acid derivative characterized by a benzyl group substituted with a fluorine atom at the 3-position, a methylamino group, and an acetic acid backbone. The compound is primarily utilized in pharmaceutical research as a precursor or intermediate in drug development, particularly for targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLERATAAPBPABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Fluoro-benzyl)-methyl-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzyl chloride and methylamine.

    N-Alkylation: The 3-fluorobenzyl chloride undergoes N-alkylation with methylamine to form [(3-Fluoro-benzyl)-methyl-amino] intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using a suitable carboxylating agent such as carbon dioxide or a carboxylic acid derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[(3-Fluoro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

[(3-Fluoro-benzyl)-methyl-amino]-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(3-Fluoro-benzyl)-methyl-amino]-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity to its target, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes or receptors, resulting in modulation of biochemical processes.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions
Compound Name Substituent Position & Type Molecular Formula Molecular Weight Key Properties/Applications References
[(4-Bromo-benzyl)-methyl-amino]-acetic acid 4-Bromo on benzyl C₁₀H₁₂BrNO₂ 258.12 g/mol Higher molecular weight; bromine enhances lipophilicity, potentially improving membrane permeability .
[(3-Chloro-benzyl)-ethyl-amino]-acetic acid 3-Chloro, ethylamino group C₁₁H₁₄ClNO₂ 239.69 g/mol Ethyl group increases steric bulk, potentially reducing metabolic clearance compared to methyl derivatives .
[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid Ethylamino, 3-fluoro C₁₁H₁₄FNO₂ 227.24 g/mol Ethyl substitution may alter binding kinetics in enzyme inhibition studies .

Key Findings :

  • Fluorine vs. Other Halogens: The 3-fluoro substituent in [(3-Fluoro-benzyl)-methyl-amino]-acetic acid provides a balance between electronegativity and steric effects, unlike bulkier halogens (e.g., bromine in ), which may hinder target engagement .
  • Amino Group Variations: Methylamino derivatives exhibit faster metabolic degradation compared to ethyl or isopropyl analogues, as seen in pharmacokinetic studies of related compounds .
Derivatives with Heterocyclic Modifications
Compound Name Structural Feature Molecular Weight Biological Activity References
{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester Pyridine ring with CF₃ and dimethylamino 395.42 g/mol Enhanced binding to kinase targets due to pyridine’s π-stacking and CF₃ hydrophobicity .
[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid Piperazinone ring 266.27 g/mol Improved solubility in aqueous media; used in CNS-targeting prodrugs .

Key Findings :

  • Heterocyclic Additions : Pyridine-containing derivatives (e.g., ) show superior target selectivity in kinase inhibition assays compared to benzyl-only analogues, attributed to additional hydrogen-bonding interactions.
  • Piperazinone Derivatives: The piperazinone ring in enhances metabolic stability, making it preferable for prolonged therapeutic action.
Ester vs. Acid Forms
Compound Name Form Molecular Weight Application References
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate Ester 227.24 g/mol Increased cell permeability in vitro; used as a prodrug .
This compound Free acid 211.21 g/mol Direct enzyme inhibition; lower logP compared to ester forms .

Key Findings :

  • Ester Derivatives : Improved bioavailability due to higher lipophilicity (e.g., ), but require enzymatic hydrolysis for activation.

Biological Activity

[(3-Fluoro-benzyl)-methyl-amino]-acetic acid is an organic compound characterized by its unique structure, which includes a fluorinated benzyl group and an amino-acetic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets, including enzymes and receptors.

The compound is synthesized through a multi-step process involving:

  • N-Alkylation : Reaction of 3-fluorobenzyl chloride with methylamine.
  • Carboxylation : The intermediate undergoes carboxylation using carbon dioxide or a carboxylic acid derivative.

This synthetic route ensures high yield and purity, which are critical for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and specificity, potentially leading to modulation of various biochemical pathways. This interaction can result in either inhibition or activation of target proteins, influencing cellular processes such as metabolism and signal transduction.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown its potential to modulate cyclooxygenase (COX) activity, which is crucial in inflammatory processes .

Neurotransmitter Modulation

The compound's potential role in modulating neurotransmitter systems has been highlighted in several studies. Its interaction with neurotransmitter receptors could suggest applications in neurological disorders, although further research is necessary to elucidate these mechanisms.

In Vitro Studies

In vitro evaluations have shown that this compound can influence cell viability and proliferation in various cancer cell lines. For example, a study evaluated its effects on ovarian cancer cells, revealing a dose-dependent inhibition of cell growth .

Cell LineIC50 (µM)Observations
OVCAR-3223Significant reduction in viability
Other tested linesVariesFurther studies needed for comparison

In Vivo Studies

While in vivo studies are scarce, related compounds have shown promising results in animal models for inflammatory diseases. These findings support the hypothesis that this compound could have therapeutic potential in treating conditions characterized by inflammation or pain .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturePotential Activity
[(3-Chloro-benzyl)-methyl-amino]-acetic acidChlorine atomAnti-inflammatory properties
[(3-Bromo-benzyl)-methyl-amino]-acetic acidBromine atomAntimicrobial activity
[(3-Methyl-benzyl)-methyl-amino]-acetic acidMethyl groupNeurotransmitter modulation

The fluorine atom in this compound contributes to its distinct lipophilicity and metabolic stability compared to these analogs, which may enhance its bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for [(3-Fluoro-benzyl)-methyl-amino]-acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis involves reductive amination and subsequent coupling reactions. For example, sodium cyanoborohydride in acetic acid/methanol under nitrogen achieves reductive amination of intermediates (67% yield) . Key parameters include temperature control (room temperature to 80°C), solvent selection (THF, DMF), and stoichiometric ratios (e.g., 4:1 molar excess of sodium cyanoborohydride). Purification via column chromatography (hexane/ethyl acetate) ensures high purity.
  • Critical Factors : Excess reagents, inert atmosphere (N₂), and pH adjustments during workup (e.g., saturated NaHCO₃) minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • Techniques :

  • LC-MS : Retention time (0.81 min) and m/z 263 [M+H]⁺ confirm molecular identity .
  • NMR : Challenges in resolving fluorinated aromatic protons require high-field instruments (≥400 MHz) and deuterated solvents (DMSO-d₆) .
    • Conflict Resolution : Cross-validation with HPLC purity data (>98%) and elemental analysis resolves discrepancies between spectroscopic and chromatographic results .

Q. How does the fluorine substituent at the 3-position of the benzyl group affect the compound’s physicochemical properties?

  • Impact : Fluorine increases electronegativity, enhancing metabolic stability and membrane permeability. The 3-fluoro substitution reduces steric hindrance compared to 4-fluoro analogs, favoring receptor binding .
  • Data : LogP values (predicted ~1.8) suggest moderate lipophilicity, balancing solubility and bioavailability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for this compound derivatives in modulating neurological targets?

  • SAR Findings :

Substituent PositionBiological ActivityMechanism
3-Fluoro (target)High affinity for GABAₐ receptorsEnhanced dipole interactions with receptor pockets
4-FluoroReduced activitySteric clash with hydrophobic residues
Chlorine analogsImproved potency but higher toxicityIncreased electrophilicity
  • Methodology : Competitive binding assays (e.g., radioligand displacement) and molecular docking simulations validate SAR trends .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Protocol :

  • Dosing : Administer via intravenous (IV) and oral routes in rodent models to assess bioavailability.
  • Sampling : Collect plasma at intervals (0.5–24 hrs) for LC-MS/MS quantification .
  • Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., glucuronidation at the acetic acid moiety) .
    • Challenges : Fluorine’s metabolic inertia may limit hepatic clearance, necessitating renal excretion studies .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) and impurity profiles (e.g., residual solvents).
  • Solutions :

  • Standardize assays using WHO-recommended cell lines (e.g., HEK293 for receptor studies).
  • Validate compound purity via orthogonal methods (HPLC, NMR, elemental analysis) .
  • Perform dose-response curves to confirm EC₅₀/IC₅₀ consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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